![molecular formula C11H10ClNO2S3 B2626906 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2176270-77-0](/img/structure/B2626906.png)
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods. For instance, the interaction between elemental sulfur and NaO t Bu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Another method involves the thionation of amides, 1,4-diketones, N - (2-oxoalkyl)amides, and N,N’ -acylhydrazines with the use of a fluorous Lawesson’s reagent .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Scientific Research Applications
Synthesis Techniques and Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives involves complex chemical reactions, including polymerization and cyclization. Studies have optimized these processes under specific conditions to achieve high yields and purity. For instance, using ethanol as a solvent and hydrogen chloride in a 30% absolute ethyl alcohol solution for 3 to 5 hours at temperatures between 50-60°C can result in an overall yield of about 87% with a product purity of 99% by HPLC (Liu Bing-zh, 2013).
Derivative Synthesis and Antimicrobial Activity
Novel derivatives have been synthesized, displaying significant antimicrobial properties. For example, a study synthesized a specific compound and its metal complexes, revealing higher antimicrobial activity compared to its metal complexes and a standard like Ciprofloxacin. This showcases the compound's potential as a base for developing antimicrobial agents (P. N. Patel, K. .. Patel, H. S. Patel, 2011).
Heterocyclic Compound Transformations and Antimicrobial Effects
Research on spiro thiazolinone heterocyclic compounds, including a specific derivative synthesized through heterocyclization, demonstrated notable antimicrobial activities. The study emphasizes the potential of these compounds in developing new antimicrobial agents (P. N. Patel, Y. Patel, 2015).
Biological Applications and Anticancer Activity
Anticancer and Pharmacological Properties
The tetrahydrothieno-pyridine scaffold, a basis for various 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives, has shown a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. This highlights the chemical's versatility and potential in drug development for multiple therapeutic areas (N. Rao, M. V. Rao, K. Prasad, 2018).
Antitubulin Agents and Cancer Cell Growth Inhibition
Novel compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold have been designed and tested for their antiproliferative activity against cancer cell lines. Some derivatives have shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptotic cell death, suggesting their potential as antitubulin agents for cancer treatment (R. Romagnoli et al., 2020).
Future Directions
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S3/c12-10-6-8-7-13(4-3-9(8)17-10)18(14,15)11-2-1-5-16-11/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDBZDKPPHLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

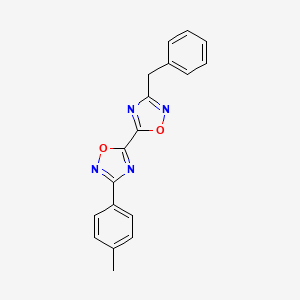
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)
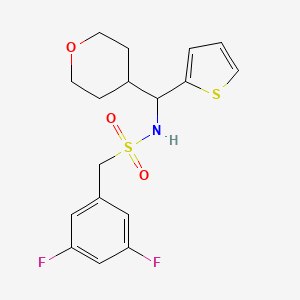
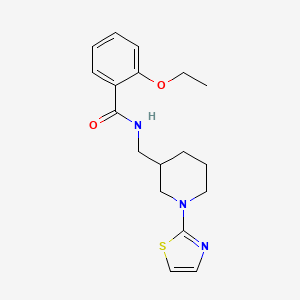
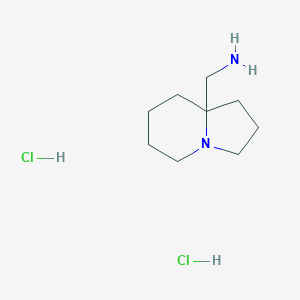
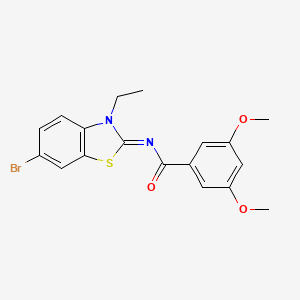
![Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate](/img/structure/B2626836.png)
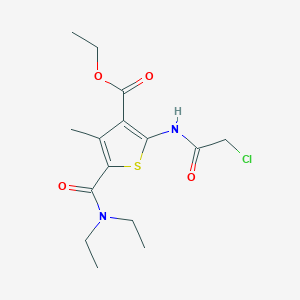
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)
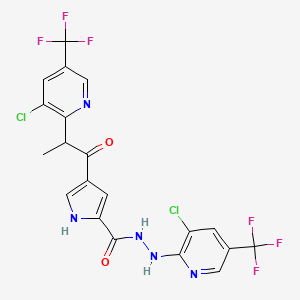
![(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2626846.png)